molecular formula C6H6N4O B1384613 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 1511237-89-0

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No. B1384613
M. Wt: 150.14 g/mol
InChI Key: UNNDGAHCJRBLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” is a heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthesis of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” has been reported in various studies . For instance, one study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” has been analyzed in several studies . For example, one study provides a detailed analysis of the compound’s IR, 1H NMR, and 13C NMR spectra .


Chemical Reactions Analysis

The chemical reactions involving “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been studied . For instance, one research paper discusses the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been analyzed . For instance, one study provides details about the compound’s yield, melting point, and IR, 1H NMR, and 13C NMR spectra .

Scientific Research Applications

Synthesis and Biomedical Applications

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol is part of the pyrazolo[3,4-b]pyridines group, notable for their diverse biomedical applications. These compounds, including over 300,000 variants like 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, have been synthesized using various methods starting from preformed pyrazole or pyridine. Their biomedical applications are significant, though the specific roles of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol in this context are not detailed in the source (Donaire-Arias et al., 2022).

Antibacterial Activity

Compounds related to 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, exhibit notable antibacterial activities. These activities underline the potential of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol in antibacterial applications, though direct evidence for this specific compound is not provided in the source (Frolova et al., 2011).

Kinase-Focused Library Development

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol and related compounds have been used in the development of libraries for screening against kinases and other cancer drug targets. This highlights the compound’s potential utility in oncology research (Smyth et al., 2010).

Structural Studies

Structural studies of compounds like 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, specifically 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, have been conducted. These studies offer insights into the molecular structure and properties, which are crucial for understanding their potential applications (Wu et al., 2012).

Ultrasound-Promoted Synthesis

The synthesis of related pyrazolo[3,4-b]pyridine compounds using ultrasound-promoted methods demonstrates an innovative approach to the production of these chemicals, potentially including 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol (Nikpassand et al., 2010).

Safety And Hazards

The safety and hazards associated with “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been reported . The compound has been associated with hazard statements H302, H315, H319, and H335 .

Future Directions

The future directions for the research and development of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been discussed in several studies . For example, one study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, presenting several advantages, including room temperature conditions, short reaction time, and operational simplicity .

properties

IUPAC Name

3-amino-2,7-dihydropyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5-3-1-2-4(11)8-6(3)10-9-5/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNDGAHCJRBLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NNC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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